(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride is a chiral compound with significant importance in various scientific fields. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. This configuration indicates the specific spatial arrangement of the atoms around the chiral centers, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride formation. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques. The use of enantioselective catalysts and chiral auxiliaries is common to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired activity.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropan-1-amine;hydrochloride
- (1R,2S)-2-Methylcyclopropan-1-amine;hydrochloride
- (1R,2S)-2-Isopropylcyclopropan-1-amine;hydrochloride
Uniqueness
(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall stability compared to other similar compounds. The tert-butyl group also enhances the compound’s lipophilicity, which can affect its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)5-4-6(5)8;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDWISBIFUPRJP-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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